

Application Note: 5-Hydroxythalidomide Scaffolds for PROTAC Design

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Compound of Interest

Compound Name: 5'-Hydroxy Thalidomide

CAS No.: 203450-07-1

Cat. No.: B1140232

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Executive Summary

Thalidomide and its analogs (IMiDs) are the cornerstone of Cereblon (CRBN)-recruiting PROTACs. While the 4-position of the phthalimide ring (as seen in Pomalidomide and Lenalidomide) is the most common exit vector for linker attachment, the 5-position offers a distinct chemical geometry. Utilizing 5-hydroxythalidomide allows researchers to explore alternative ternary complex conformations, potentially rescuing "failed" PROTACs or improving degradation selectivity (e.g., sparing neosubstrates like IKZF1/3).

Chemical Basis & Design Logic

The "Exit Vector" Importance

The efficacy of a PROTAC depends on the formation of a productive Ternary Complex (POI-PROTAC-E3). The angle at which the linker exits the E3 ligand (the exit vector) dictates the spatial orientation of the E3 ligase relative to the Protein of Interest (POI).

- 4-Position (Pomalidomide-like): Exits "laterally." Standard for most degraders (e.g., dBET1).
- 5-Position (5-Hydroxythalidomide): Exits "upward/diagonally." This alters the accessible surface area on the POI, potentially enabling degradation of targets that are resistant to 4-substituted PROTACs due to steric clashes.

Structure-Activity Relationship (SAR)

The glutarimide ring is the pharmacophore responsible for binding the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

- **Glutarimide Integrity:** Must remain unmodified. (Note: The metabolite 5'-hydroxythalidomide modifies this ring, which alters neosubstrate specificity but is generally unsuitable as a PROTAC anchor due to steric hindrance).
- **Phthalimide 5-OH:** Solvent-exposed in the crystal structure, making it an ideal handle for linker conjugation via ether or ester bonds.

Synthetic Application Note

Synthesis of 5-Hydroxythalidomide

Direct hydroxylation of thalidomide is difficult. The standard route involves de novo ring construction:

- **Starting Material:** 4-hydroxyphthalic acid or 4-hydroxyphthalic anhydride.
- **Condensation:** Reaction with 3-aminopiperidine-2,6-dione (glutamine derivative).
- **Cyclization:** Thermal or dehydrative cyclization to form the imide.

Linker Attachment Strategies

The 5-hydroxyl group is a versatile nucleophile. Two primary strategies are employed:

Method A: Mitsunobu Reaction (Preferred for aliphatic alcohols)

- **Reagents:** Triphenylphosphine (), DIAD or DEAD.
- **Partner:** Linker-OH (e.g., Boc-amino-PEG-alcohol).
- **Pros:** Mild conditions, stereospecific.
- **Cons:** Difficult purification (removal of

).

Method B: Alkylation (Williamson Ether Synthesis)

- Reagents:

or

, DMF/DMSO.

- Partner: Linker-Halide (e.g., Boc-amino-PEG-Bromide) or Tosylate.
- Pros: Scalable, cheaper reagents.
- Cons: Requires basic conditions (risk of glutarimide hydrolysis).

Detailed Protocols

Protocol 1: Synthesis of PROTAC Precursor (5-Linker-Thalidomide)

Objective: Conjugate a PEG-linker to 5-hydroxythalidomide via alkylation.

Materials:

- 5-Hydroxythalidomide (1 eq, ~274 g/mol)[\[1\]](#)
- tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (Linker-Br) (1.2 eq)
- Potassium Carbonate () (anhydrous, 2.0 eq)
- Potassium Iodide (KI) (catalytic, 0.1 eq)
- Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

).

- Dissolution: Dissolve 5-Hydroxythalidomide (100 mg, 0.36 mmol) in anhydrous DMF (3 mL).
- Base Addition: Add (100 mg, 0.72 mmol) and catalytic KI. Stir at room temperature for 15 minutes. The solution may turn yellow/orange (phenoxide formation).
- Alkylation: Add the Linker-Br (116 mg, 0.43 mmol) dropwise.
- Reaction: Heat the mixture to 60°C and stir for 4–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ ~534).
 - Critical Check: Ensure the glutarimide ring remains intact (check for +18 mass shift indicating hydrolysis).
- Work-up:
 - Cool to room temperature.
 - Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.
 - Dry organic layer over , filter, and concentrate in vacuo.
- Purification: Flash column chromatography (SiO₂). Elute with DCM:MeOH (98:2 to 95:5).
- Deprotection (Optional): To reveal the amine for warhead coupling, treat with TFA/DCM (1:4) for 1 hour at RT.

Protocol 2: In Vitro CRBN Binding Assay (Fluorescence Polarization)

Objective: Verify that the 5-substitution does not disrupt CRBN binding.

Materials:

- Recombinant Human CRBN-DDB1 complex.
- Fluorescent Probe: Cy5-Thalidomide (binds CRBN).
- Test Compounds: 5-Hydroxythalidomide-Linker, Thalidomide (Control).
- Assay Buffer: 50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Procedure:

- Probe Mix: Prepare a solution of CRBN protein (50 nM) and Cy5-Thalidomide probe (10 nM) in Assay Buffer.
- Serial Dilution: Prepare 10-point serial dilutions of your test compounds in DMSO (Top concentration 100 μ M).
- Plating: Add 1 μ L of compound dilution to a 384-well black low-volume plate.
- Reaction: Add 19 μ L of the Protein/Probe mix to the wells.
- Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.
- Measurement: Read Fluorescence Polarization (Ex 640 nm / Em 670 nm).
- Analysis: Plot mP vs. log[Compound]. Calculate IC₅₀.
 - Success Criteria: IC₅₀ should be within 2-5 fold of free Thalidomide. If IC₅₀ > 10 μ M, the linker may be sterically clashing or the glutarimide is damaged.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Glutarimide Hydrolysis	Reaction pH too high or water present.	Use anhydrous solvents. Switch from to milder bases like or use Mitsunobu conditions (neutral pH).
Poor Solubility	5-OH adds polarity, but rigid linkers can aggregate.	Use PEG-based linkers (PEG2-PEG4) to improve aqueous solubility.
No Degradation	Exit vector trajectory is incompatible with POI.	The 5-position vector is distinct.[2] If 5-sub fails, screen 4-sub (Pomalidomide). If both fail, the POI may not be ubiquitination-permissive.
Low Yield (Alkylation)	Competitive N-alkylation of the glutarimide.	The glutarimide NH pKa is ~10-11. The phenol OH pKa is ~8-9. Control pH strictly. Do not use strong bases like NaH.

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